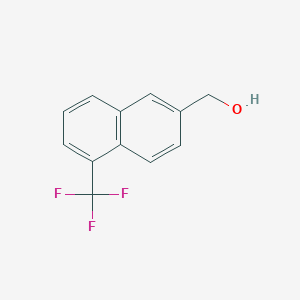

1-(Trifluoromethyl)naphthalene-6-methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1261786-29-1 |

|---|---|

Molecular Formula |

C12H9F3O |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

[5-(trifluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-6,16H,7H2 |

InChI Key |

XLLQLHQEHRIAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Trifluoromethyl Naphthalene 6 Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and converting functional groups in a reverse-synthetic or "retrosynthetic" direction.

For 1-(Trifluoromethyl)naphthalene-6-methanol, two primary retrosynthetic disconnections can be envisioned:

Disconnection of the C-C bond of the methanol (B129727) group: This leads back to a 1-(trifluoromethyl)naphthalene-6-carbaldehyde or a corresponding carboxylic acid derivative. The aldehyde or acid can then be further disconnected.

Disconnection of the C-CF3 bond: This approach considers the introduction of the trifluoromethyl group as a key step, starting from a 6-(hydroxymethyl)naphthalene derivative.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Retrosynthetic Step | Precursor Molecule(s) |

| This compound | Functional Group Interconversion (FGI) | 1-(Trifluoromethyl)naphthalene-6-carbaldehyde |

| 1-(Trifluoromethyl)naphthalene-6-carbaldehyde | Formylation | 1-(Trifluoromethyl)naphthalene |

| 1-(Trifluoromethyl)naphthalene | Trifluoromethylation | Naphthalene (B1677914) or a functionalized naphthalene precursor |

This analysis suggests that a forward synthesis could involve the trifluoromethylation of a suitable naphthalene precursor, followed by the introduction of the methanol group at the 6-position.

Approaches from Naphthalene Precursors

Functionalization of the Naphthalene Core

The regioselective functionalization of the naphthalene core is a critical aspect of the synthesis. Electrophilic aromatic substitution on naphthalene preferentially occurs at the C1 position due to the higher stability of the resulting carbocation intermediate. However, achieving substitution at the C6 position often requires a multi-step approach or the use of directing groups.

One strategy involves starting with a pre-functionalized naphthalene, such as 2-naphthol or 2-naphthylamine, where the existing functional group can direct subsequent substitutions. Another approach is the de novo construction of the naphthalene ring from benzenoid precursors, which allows for the precise placement of substituents.

Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl (CF3) group is a key transformation. The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity of the aromatic ring. Several methods for the trifluoromethylation of aromatic compounds have been developed:

Copper-mediated trifluoromethylation: This method often utilizes reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst.

Palladium-catalyzed cross-coupling reactions: Aryl halides or triflates can be coupled with a trifluoromethyl source using a palladium catalyst.

Radical trifluoromethylation: This approach uses radical initiators to generate trifluoromethyl radicals, which then react with the aromatic substrate. Reagents like sodium triflinate (Langlois' reagent) are often employed.

Photoredox catalysis: This modern approach utilizes light to initiate the trifluoromethylation reaction under mild conditions.

A study by Fung et al. described a de novo synthesis of 1-trifluoromethyl-2-naphthalenols from benzenoid precursors, which involves the introduction of the trifluoromethyl group at an early stage. cdnsciencepub.com

Stereoselective and Regioselective Introduction of the Methanol Group

The introduction of the methanol group at the C6 position of the 1-(trifluoromethyl)naphthalene core is a challenging step. The directing effect of the C1-trifluoromethyl group, which is deactivating and meta-directing, would favor substitution at the C5 and C7 positions. Therefore, direct electrophilic substitution is unlikely to be regioselective for the C6 position.

A more viable strategy involves the functionalization of a pre-existing group at the 6-position. For instance, if a 6-bromo-1-(trifluoromethyl)naphthalene intermediate is synthesized, the bromine can be converted to a hydroxymethyl group through several methods:

Grignard reaction: Formation of a Grignard reagent followed by reaction with formaldehyde.

Palladium-catalyzed cross-coupling: Coupling with a suitable hydroxymethyl equivalent.

Lithiation followed by reaction with formaldehyde: Using an organolithium reagent to replace the bromine, followed by quenching with formaldehyde.

Alternatively, a formyl group can be introduced at the 6-position via methods like the Vilsmeier-Haack reaction on an activated naphthalene precursor, followed by reduction to the alcohol. The stereoselective reduction of the resulting aldehyde to the primary alcohol is typically straightforward using standard reducing agents like sodium borohydride.

Catalytic Systems and Methodologies in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective transformations. In the context of synthesizing this compound, several catalytic systems can be employed.

| Transformation | Catalytic System | Description |

| Trifluoromethylation | Copper(I) salts (e.g., CuI) | Catalyzes the reaction between an aryl halide and a trifluoromethyl source. |

| Palladium complexes (e.g., Pd(PPh3)4) | Facilitates cross-coupling reactions for C-CF3 bond formation. | |

| Photoredox catalysts (e.g., Ru(bpy)3Cl2) | Enables trifluoromethylation under mild, light-induced conditions. | |

| Hydroxymethylation | Palladium complexes | Can be used for the coupling of an aryl halide with a hydroxymethyl equivalent. |

| Reduction of Aldehyde | Metal hydrides (e.g., NaBH4, LiAlH4) | While not strictly catalytic, these reagents are highly efficient for the reduction of aldehydes to alcohols. |

The choice of catalyst will depend on the specific synthetic route and the nature of the substrates and reagents involved.

Application of Green Chemistry Principles in Synthetic Route Development

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or ionic liquids as reaction media. A catalyst-free direct C-H trifluoromethylation of arenes in a water-acetonitrile mixture has been reported, which aligns with green chemistry principles. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis is a prime example of an energy-efficient method.

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, this principle encourages the use of starting materials derived from renewable sources.

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Process Optimization and Scalability Research for Industrial Preparation

The industrial preparation of this compound necessitates a robust, efficient, and scalable synthetic route. Research in this area focuses on optimizing each synthetic step to maximize yield, minimize costs, and ensure safe and environmentally responsible manufacturing. The development from laboratory-scale synthesis to large-scale industrial production involves a multi-faceted approach, encompassing reaction parameter optimization, the exploration of advanced process technologies like flow chemistry, and ensuring regiochemical control throughout the synthesis.

A plausible and commonly employed strategy for the industrial synthesis of such a substituted naphthalene derivative can be broken down into three core stages:

Trifluoromethylation of the Naphthalene Core: Introduction of the trifluoromethyl (CF₃) group onto the naphthalene starting material.

Regioselective Functionalization: Installation of a precursor functional group, such as a carboxylate, at the C-6 position of the 1-(trifluoromethyl)naphthalene intermediate.

Reduction to the Methanol Group: Conversion of the C-6 functional group to the final hydroxymethyl group.

Optimization of the Naphthalene Trifluoromethylation Step

The introduction of a trifluoromethyl group onto an aromatic ring is a critical transformation. For industrial applications, the choice of the trifluoromethylating agent and the catalytic system is paramount, balancing cost, safety, and efficiency. While various methods exist, copper-mediated trifluoromethylation using an affordable and stable source like potassium trifluoroacetate (CF₃CO₂K) is a strong candidate for large-scale production.

Process optimization studies would systematically investigate key reaction parameters to maximize the yield and selectivity for 1-(trifluoromethyl)naphthalene. A typical optimization campaign might involve varying catalyst loading, temperature, solvent, and reaction time.

Table 1: Hypothetical Optimization of Copper-Mediated Trifluoromethylation of Naphthalene

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | 120 | DMF | 24 | 45 |

| 2 | 5 | 120 | DMF | 24 | 42 |

| 3 | 10 | 140 | DMF | 24 | 68 |

| 4 | 10 | 140 | NMP | 24 | 75 |

| 5 | 10 | 140 | NMP | 18 | 73 |

For scalability, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. Flow chemistry can provide superior heat and mass transfer, improved safety for handling exothermic reactions, and the potential for higher throughput and automation. nih.gov A flow-based process for trifluoromethylation could significantly reduce reaction times from hours to minutes, enhancing process efficiency. nih.gov

Process Development for Regioselective C-6 Functionalization

Achieving high regioselectivity in the functionalization of substituted naphthalenes is a well-documented challenge. nih.govresearchgate.netresearchgate.net For the synthesis of this compound, a functional group must be selectively introduced at the C-6 position. A classical and industrially viable method is the Friedel-Crafts acylation. The trifluoromethyl group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the naphthalene system, the directing effects are more complex, often favoring substitution in the adjacent ring. Acylation of 1-(trifluoromethyl)naphthalene would likely yield a mixture of isomers, with the 6- and 7-acetyl products being significant.

Optimization research would focus on maximizing the formation of the desired 6-acetyl-1-(trifluoromethyl)naphthalene isomer. This involves screening various Lewis acid catalysts, solvents, and temperatures.

Table 2: Illustrative Optimization of Friedel-Crafts Acylation of 1-(Trifluoromethyl)naphthalene

| Entry | Lewis Acid | Solvent | Temperature (°C) | Ratio (6-isomer : other isomers) | Yield of 6-isomer (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | CS₂ | 0 | 2 : 1 | 55 |

| 2 | AlCl₃ | DCE | 25 | 2.5 : 1 | 60 |

| 3 | FeCl₃ | DCE | 25 | 1.5 : 1 | 45 |

| 4 | AlCl₃ | Nitrobenzene | 0 - 5 | 3.5 : 1 | 65 |

Following the successful acylation, the resulting 6-acetyl intermediate would undergo oxidation to form 1-(trifluoromethyl)naphthalene-6-carboxylic acid. A common industrial method for this transformation is the haloform reaction. The carboxylic acid would then be esterified, for example, through a Fischer esterification with methanol, to produce methyl 1-(trifluoromethyl)naphthalene-6-carboxylate. These are generally high-yielding and well-understood industrial processes.

Scalability and Optimization of the Final Reduction Step

The final step involves the reduction of the ester, methyl 1-(trifluoromethyl)naphthalene-6-carboxylate, to the target alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective on a lab scale, their use in large-scale manufacturing is often limited by cost and safety concerns.

Process research would therefore focus on alternative, safer, and more cost-effective reducing agents. Sodium borohydride (NaBH₄) is a common choice, though its reactivity towards esters can be sluggish. Optimization studies often explore the use of additives or different solvent systems to enhance the reduction rate and yield.

Table 3: Example Optimization Data for the Reduction of Methyl 1-(Trifluoromethyl)naphthalene-6-carboxylate

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 24 | 65 |

| 2 | NaBH₄ | Ethanol/THF | 50 | 12 | 80 |

| 3 | NaBH₄ / LiCl | THF | 65 (reflux) | 8 | 92 |

| 4 | Ca(BH₄)₂ | THF | 65 (reflux) | 10 | 88 |

Chemical Reactivity and Transformation Studies of 1 Trifluoromethyl Naphthalene 6 Methanol

Reactions at the Primary Alcohol Moiety

The primary alcohol group in 1-(Trifluoromethyl)naphthalene-6-methanol is a key site for a variety of chemical transformations, including oxidation, derivatization through esterification and etherification, and nucleophilic substitution. The reactivity of this hydroxyl group is influenced by the electronic effects of the trifluoromethyl-substituted naphthalene (B1677914) ring system.

Advanced Oxidation Methodologies

The oxidation of the primary alcohol in (trifluoromethyl)naphthylmethanol derivatives to the corresponding aldehyde or carboxylic acid is a fundamental transformation. While specific studies on the oxidation of this compound are not extensively documented, analogous reactions on similar structures, such as other (trifluoromethyl)naphthalenemethanol isomers and benzylic alcohols, provide valuable insights.

Advanced oxidation methodologies applicable to this substrate would likely include the use of selective oxidizing agents to favor the formation of the aldehyde, 1-(trifluoromethyl)naphthalene-6-carbaldehyde, over the carboxylic acid, 1-(trifluoromethyl)naphthalene-6-carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such selective oxidations of primary alcohols. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be necessary.

The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reaction rates and conditions. It may render the alcohol slightly less susceptible to oxidation compared to its non-fluorinated counterpart due to the decreased electron density on the naphthalene ring and, consequently, on the benzylic carbon.

Table 1: Potential Oxidation Reactions of this compound

| Product | Reagent | Reaction Type |

| 1-(Trifluoromethyl)naphthalene-6-carbaldehyde | Pyridinium chlorochromate (PCC) | Selective Oxidation |

| 1-(Trifluoromethyl)naphthalene-6-carbaldehyde | Dess-Martin periodinane | Selective Oxidation |

| 1-(Trifluoromethyl)naphthalene-6-carboxylic acid | Potassium permanganate (KMnO4) | Strong Oxidation |

| 1-(Trifluoromethyl)naphthalene-6-carboxylic acid | Jones Reagent (CrO3/H2SO4) | Strong Oxidation |

Derivatization via Esterification and Etherification Protocols

The primary alcohol functionality of this compound readily allows for derivatization through esterification and etherification, yielding a wide range of esters and ethers, respectively. These reactions are crucial for modifying the molecule's physical and chemical properties.

Esterification: The formation of esters can be achieved through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. For instance, the reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) via Fischer esterification would yield the corresponding ester. A patent describing the synthesis of m-trifluoromethyl-benzyl-alcohol mentions the formation of an ester intermediate by reacting m-trifluoromethyl halogen benzyl (B1604629) with sodium acetate (B1210297), which is then hydrolyzed. google.com This suggests that similar acetate esters of this compound could be readily prepared.

Etherification: Ether derivatives can be synthesized through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Studies on the etherification of benzylic alcohols bearing trifluoromethyl groups have shown that these reactions can be effectively catalyzed. For example, the symmetrical ether of 2-trifluoromethyl benzyl alcohol has been prepared in moderate yield using an iron(III) chloride catalyst. soton.ac.uk It is anticipated that this compound would undergo similar transformations to produce both symmetrical and unsymmetrical ethers.

Table 2: Exemplary Derivatization Reactions of the Alcohol Moiety

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine | 1-(Trifluoromethyl)naphthalen-6-ylmethyl acetate |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | 6-(Methoxymethyl)-1-(trifluoromethyl)naphthalene |

| Etherification | This compound | Iron(III) chloride | Bis(1-(trifluoromethyl)naphthalen-6-yl)methyl ether |

Nucleophilic Substitution Reactions and Mechanistic Insights

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the benzylic position.

The conversion of the alcohol to a halide, for example, a bromide or chloride, can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The resulting (1-(trifluoromethyl)naphthalen-6-yl)methyl halide is then a versatile intermediate for reactions with various nucleophiles, such as cyanides, azides, or amines.

The mechanism of these substitution reactions is likely to proceed through an SN2 pathway, given that it is a primary benzylic alcohol. However, the presence of the electron-withdrawing trifluoromethyl group on the naphthalene ring could disfavor the formation of a carbocation intermediate, thereby making an SN1-type mechanism less probable. The steric hindrance around the benzylic carbon is also a factor that would favor an SN2 mechanism.

Reactivity and Functionalization of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which presents a significant challenge for its chemical transformation. ontosight.ai However, recent advancements in synthetic methodology have enabled various functionalizations of this robust moiety.

Defluorination and Fluorine Atom Exchange Pathways

Defluorination of the trifluoromethyl group in aromatic compounds is a challenging but increasingly feasible transformation. These reactions can lead to the formation of difluoromethyl or monofluoromethyl groups, which can have significantly different electronic and biological properties.

Hydrodefluorination: This process involves the replacement of one or more fluorine atoms with hydrogen. Electrochemical methods have been developed for the trihydrodefluorination of trifluoromethylarenes to the corresponding methyl arenes, utilizing in situ generated silyl (B83357) cations to mediate fluoride (B91410) abstraction. rsc.org Such a method could potentially convert this compound to 1-methylnaphthalene-6-methanol.

Partial Defluorination: More controlled defluorination to yield difluoromethyl derivatives (ArCF2H) is also an area of active research. These transformations often involve radical intermediates or specific catalytic systems designed to cleave a single C-F bond.

Fluorine Atom Exchange: While less common, fluorine atom exchange pathways could potentially be explored, for instance, through the use of isotopically labeled fluoride sources under specific conditions, although this remains a synthetically challenging endeavor.

Transformations Leading to Other Fluorinated Functional Groups

Beyond defluorination, the trifluoromethyl group can potentially be converted into other valuable fluorinated functional groups.

Hydrolysis to Carboxylic Acid: Under harsh acidic conditions, the trifluoromethyl group on an aromatic ring can be hydrolyzed to a carboxylic acid. For instance, the hydrolysis of trifluoromethyl groups on triarylphosphines has been achieved using fuming sulfuric acid and boric acid. nih.govrsc.org Applying such conditions to this compound would likely lead to the formation of 6-(hydroxymethyl)naphthalene-1-carboxylic acid, provided the primary alcohol can withstand the harsh reaction conditions or is appropriately protected.

Conversion to Difluoromethyl Ethers or Thioethers: While not a direct transformation of the CF3 group of the starting material, related difunctionalization reactions of alkenes can lead to products containing both a fluoroalkyl group and another functional group. For example, reactions involving fluoroalkyl phenyl sulfones can introduce difluoromethyl groups into molecules. dtic.mil

The development of new synthetic methods continues to expand the possibilities for the transformation of the trifluoromethyl group, offering pathways to novel fluorinated naphthalene derivatives with potentially interesting properties.

Reactivity of the Naphthalene Aromatic Core

The chemical behavior of the naphthalene core in this compound is fundamentally governed by the electronic influence of its two substituents: the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 1-position and the hydroxymethyl (-CH2OH) group at the 6-position. The interplay between the deactivating effect of the -CF3 group and the weakly activating nature of the -CH2OH group dictates the regioselectivity and rate of aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic systems. wikipedia.org However, the naphthalene nucleus in this compound is expected to be significantly deactivated towards electrophilic attack due to the powerful inductive and resonance electron-withdrawing effects of the trifluoromethyl group. youtube.com This deactivation stems from a reduction in the electron density of the aromatic π-system, rendering it less nucleophilic.

In the naphthalene ring system, electrophilic attack generally favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is attributed to the greater resonance stabilization of the resulting carbocation intermediate (arenium ion), which can maintain a complete benzene (B151609) ring in one of its resonance structures. stackexchange.comyoutube.com

For this compound, the -CF3 group at position 1 strongly deactivates the ring to which it is attached. Consequently, electrophilic substitution is anticipated to occur on the second ring, which bears the hydroxymethyl group. The -CF3 group acts as a meta-director in benzene systems, which in this bicyclic system, further disfavors substitution on the same ring. The -CH2OH group is a weak ortho, para-director. Therefore, electrophilic attack is predicted to occur at positions ortho or para to the -CH2OH group, namely positions 5 and 7. Between these, the α-position (position 5) is electronically and sterically favored over the β-position (position 7).

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br2, FeBr3 | 4-Bromo-1-(trifluoromethyl)naphthalene-6-methanol | Attack occurs at the α-position on the less deactivated ring, favored by both electronic and steric factors. |

| HNO3, H2SO4 | 4-Nitro-1-(trifluoromethyl)naphthalene-6-methanol | Nitration proceeds at the most activated α-position, directed by the hydroxymethyl group. |

| SO3, H2SO4 | 1-(Trifluoromethyl)naphthalene-4-sulfonic acid-6-methanol | Sulfonation takes place at the sterically accessible and electronically favored α-position. |

Note: This table is illustrative and based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific compound is limited.

While nucleophilic aromatic substitution (SNAr) is typically challenging for unsubstituted arenes, the presence of potent electron-withdrawing groups like -CF3 can facilitate such reactions. stackexchange.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govmasterorganicchemistry.com Consequently, the naphthalene ring of this compound, especially the one bearing the -CF3 group, is activated for nucleophilic attack.

For an SNAr reaction to proceed, a suitable leaving group, such as a halide, must be present on the aromatic ring. In a hypothetical derivative, such as a halo-substituted this compound, a strong nucleophile would readily displace the leaving group. The stabilizing effect of the -CF3 group is most pronounced when the nucleophilic attack occurs at positions ortho or para to it, as this allows for effective delocalization of the negative charge onto the electron-withdrawing group. masterorganicchemistry.com

The hydrogenation of the naphthalene core in this compound is expected to occur in a stepwise fashion. The electron-deficient ring containing the -CF3 group is more susceptible to reduction. Catalytic hydrogenation, for instance, with a palladium-on-carbon (Pd/C) catalyst, would likely lead to the selective reduction of the substituted ring to afford a tetralin derivative.

The hydroxymethyl group can also undergo reduction, though typically under more forcing conditions than those required for the aromatic system. Therefore, it is feasible to achieve chemoselective hydrogenation of the naphthalene core without affecting the -CH2OH functionality. The -CF3 group is generally resistant to catalytic hydrogenation.

| Catalyst/Conditions | Major Product |

|---|---|

| H2, Pd/C (mild conditions) | 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene-6-methanol |

| H2, Rh/C (forcing conditions) | 1-(Trifluoromethyl)decahydronaphthalene-6-methanol |

Note: This table is illustrative and based on general principles of catalytic hydrogenation.

In-depth Mechanistic Investigations of Key Chemical Transformations

Due to the limited specific research on this compound, the following sections provide a mechanistic overview based on established principles of organic chemistry.

For electrophilic aromatic substitution , the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, the arenium ion (or sigma complex). The initial attack of the electrophile on the π-system of the aromatic ring is the rate-determining step. masterorganicchemistry.com The stability of this intermediate dictates the regiochemical outcome. As previously discussed, attack at the α-position (position 5) on the less deactivated ring is predicted to form the most stable arenium ion.

In the case of nucleophilic aromatic substitution on a suitable halo-substituted derivative, the mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, the Meisenheimer complex. nih.govmasterorganicchemistry.com The negative charge of this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing -CF3 group. The subsequent elimination of the leaving group is a rapid process that restores aromaticity and yields the final product.

A detailed analysis of the transition states and reaction energetics would necessitate computational studies, which are not available for this specific molecule. However, general energetic profiles can be inferred.

For electrophilic aromatic substitution , the transition state leading to the formation of the arenium ion is high in energy due to the disruption of the aromatic system. masterorganicchemistry.com The presence of the deactivating -CF3 group will further increase the activation energy of this step, resulting in a slower reaction compared to unsubstituted naphthalene.

Conversely, for nucleophilic aromatic substitution , the electron-withdrawing -CF3 group stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy for the initial nucleophilic attack, thus accelerating the reaction relative to a naphthalene ring lacking such a substituent.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution and in the solid state. A suite of advanced 1D and 2D NMR experiments would be required for a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to probe the compound's three-dimensional structure and dynamic behavior.

A detailed NMR analysis would provide atom-level structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the hydroxymethyl group (-CH₂OH). The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts would be influenced by the electronic effects of the electron-withdrawing trifluoromethyl group (-CF₃) and the hydroxymethyl substituent. The -CH₂OH protons would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton), and the hydroxyl proton itself would be a broad singlet, its position being sensitive to solvent, concentration, and temperature. ckgas.comwashington.edu

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for characterization. ed.ac.uk A single resonance would be expected for the three equivalent fluorine atoms of the -CF₃ group. ed.ac.uk Its chemical shift provides a sensitive probe of the electronic environment of the naphthalene ring.

¹³C NMR: The ¹³C NMR spectrum would show signals for all twelve carbon atoms in the molecule. The carbon of the -CF₃ group would characteristically appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The carbons of the naphthalene ring would resonate in the aromatic region, with their chemical shifts indicating the substitution pattern. The carbon of the -CH₂OH group would appear in the aliphatic region.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the naphthalene ring system. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the protonated carbons in the naphthalene ring and the -CH₂OH group. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. NOESY data would be instrumental in determining the preferred conformation of the -CH₂OH group relative to the naphthalene plane by identifying through-space interactions, for instance, between the methylene (B1212753) protons and the aromatic protons at positions 5 and 7.

A summary of predicted NMR data is presented below.

Predicted NMR Data for 1-(Trifluoromethyl)naphthalene-6-methanol Predicted chemical shifts (δ) in ppm, assuming CDCl₃ as solvent.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | ~7.2-8.2 | Multiplets | Aromatic Protons (H-2, H-3, H-4, H-5, H-7, H-8) |

| ¹H | ~4.9 | Singlet | -CH₂OH |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹³C | ~120-135 | Multiple signals | Naphthalene Ring Carbons |

| ¹³C | ~124 (q, ¹J-CF ≈ 275 Hz) | Quartet | -CF₃ |

| ¹³C | ~65 | Singlet | -CH₂OH |

Note: This table contains predicted data based on analogous compounds and is for illustrative purposes.

Solid-state NMR (ssNMR) spectroscopy, particularly using techniques like ¹³C and ¹⁹F Cross-Polarization Magic-Angle Spinning (CP/MAS), would be employed to study the compound in its solid form. This technique is highly sensitive to the local molecular environment and packing. researchgate.net It can differentiate between different crystalline polymorphs, which would manifest as distinct sets of chemical shifts. Furthermore, ssNMR can distinguish between crystalline and amorphous states, as the latter typically results in broader spectral lines due to a distribution of molecular conformations. The presence of multiple, sharp peaks for a single carbon position in a ¹³C CP/MAS spectrum would suggest the existence of crystallographically inequivalent molecules within the crystal lattice unit cell.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate molecular processes that occur on the NMR timescale, such as conformational changes. researchgate.net For this compound, a key dynamic process is the rotation around the C(6)-CH₂OH single bond.

At sufficiently low temperatures, this rotation could become slow enough to allow for the observation of distinct signals for different rotational conformers (rotamers). As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the changes in the spectral lineshape with temperature (lineshape analysis), the energy barrier (ΔG‡) for this rotational process can be calculated. nih.gov Such studies provide valuable insight into the conformational flexibility and steric interactions within the molecule. Rotational barriers for similar naphthalene derivatives have been found to be in the range of 11-12 kcal/mol. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. longdom.org

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental formula. longdom.org By measuring the mass-to-charge ratio with very high accuracy (typically to within 5 parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to determine its exact mass, which would then be compared to the theoretical mass calculated for the molecular formula C₁₂H₉F₃O.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₉F₃O |

| Theoretical Exact Mass ([M+H]⁺) | 227.0684 |

Note: The theoretical exact mass is for the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of a selected precursor ion. The protonated molecule ([M+H]⁺) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. The fragmentation pattern serves as a structural fingerprint.

Predicted fragmentation pathways for this compound would likely include:

Loss of water: A common fragmentation for protonated alcohols, leading to the [M+H - H₂O]⁺ ion.

Loss of the hydroxymethyl radical: Cleavage of the C-C bond to yield a [M - •CH₂OH]⁺ ion.

Loss of elements from the trifluoromethyl group: Fragmentation involving the loss of a fluorine atom or the entire CF₃ group.

These fragmentation pathways would help to confirm the presence and location of both the trifluoromethyl and the hydroxymethyl functional groups on the naphthalene scaffold.

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 227.0684 | 209.0578 | H₂O |

| 227.0684 | 196.0500 | CH₂OH |

Note: This table contains predicted data for the protonated molecule and its major fragments.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating isomeric and isobaric compounds based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry. For this compound, IMS-MS could be instrumental in differentiating it from its structural isomers, such as those with the trifluoromethyl and methanol (B129727) groups at different positions on the naphthalene ring.

Table 1: Hypothetical Ion Mobility Data for Isomers of (Trifluoromethyl)naphthalenemethanol

| Isomer Name | Position of CF3 | Position of CH2OH | Predicted Relative CCS | Predicted Relative Drift Time |

|---|---|---|---|---|

| This compound | 1 | 6 | Reference | Reference |

| 2-(Trifluoromethyl)naphthalene-6-methanol | 2 | 6 | Larger | Longer |

Note: This table is illustrative and based on general principles of ion mobility. Actual experimental data is not available.

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides definitive information about the molecular and crystal structure of a compound in the solid state.

The analysis of the crystal structure would reveal how the molecules pack in the solid state. This is governed by intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonding networks (O-H···O) between adjacent molecules.

π-stacking: The aromatic naphthalene rings are expected to engage in π-stacking interactions, contributing to the stability of the crystal lattice.

C-F···X Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weaker interactions, such as C-F···H or C-F···π interactions, which would further influence the crystal packing.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Expected Geometric Parameters |

|---|---|---|

| Hydrogen Bonding | -OH --- -OH | O···O distance ~2.5-3.0 Å |

| π-stacking | Naphthalene ring --- Naphthalene ring | Interplanar distance ~3.3-3.8 Å |

Note: This table is based on expected values for similar organic compounds. Specific data for the target compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis and Conformational Studies

For this compound, specific vibrational frequencies would be expected:

O-H Stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ would be characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methanol group would be observed around 2850-2960 cm⁻¹.

C-F Stretches: Strong absorption bands in the IR spectrum, typically in the range of 1000-1350 cm⁻¹, would be indicative of the C-F bonds of the trifluoromethyl group.

Naphthalene Ring Vibrations: Characteristic skeletal vibrations of the naphthalene ring would be observed in the fingerprint region (below 1600 cm⁻¹).

Conformational studies could be performed by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent), as different conformers may exhibit slightly different vibrational frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| C=C (Aromatic) | C=C stretch | 1450-1600 |

| -CF3 | C-F stretch | 1000-1350 (strong) |

Note: These are general frequency ranges and the exact positions would require experimental data.

Chiroptical Spectroscopy for Stereochemical Research

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is used to study chiral molecules. While this compound itself is not chiral, derivatives with a stereocenter could be analyzed by these techniques. For such chiral derivatives, ECD and VCD would provide information about their absolute configuration and conformation in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores. The ECD spectrum of a chiral derivative of this compound would be dominated by the electronic transitions of the naphthalene chromophore, and its sign and intensity would be determined by the absolute configuration of the stereocenter.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum provides stereochemical information from the vibrational transitions of the molecule. The VCD signals for a chiral derivative would be particularly sensitive to the conformation of the molecule, including the orientation of the trifluoromethyl and methanol groups relative to the stereocenter.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. nih.govunimelb.edu.au This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of applications. unimelb.edu.au For 1-(Trifluoromethyl)naphthalene-6-methanol, DFT calculations can elucidate how the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating hydroxymethyl (-CH2OH) group modulate the electronic properties of the naphthalene (B1677914) core.

Electronic Structure and Reactivity: The introduction of substituents affects the electronic properties and stability of the naphthalene system. iau.ir The trifluoromethyl group is known to be strongly electron-withdrawing, which can influence the chemical characteristics of the compound. DFT calculations can quantify this by mapping the electrostatic potential (ESP) surface, identifying electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. samipubco.com A smaller HOMO-LUMO gap generally suggests higher reactivity. samipubco.com The -CF3 group is expected to lower the energies of both HOMO and LUMO, potentially increasing the molecule's resistance to oxidation.

Spectroscopic Properties: DFT is also a reliable tool for simulating spectroscopic properties, which can aid in the interpretation of experimental data. For instance, DFT calculations can predict infrared (IR) vibrational frequencies and UV-Vis electronic transitions. tandfonline.comijcesen.com

Below is a table of hypothetical electronic properties for this compound, calculated using a typical DFT functional like B3LYP with a 6-311++G(d,p) basis set.

| Property | Predicted Value | Description |

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.20 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.65 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Ionization Potential | 6.85 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.20 eV | The energy released when an electron is added to the molecule. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information. nih.gov

For this compound, these high-level calculations are particularly useful for determining precise values for properties that are sensitive to electron correlation effects.

Energetic Calculations: A key application is the calculation of bond dissociation energies (BDEs). nih.gov For example, the BDE of the O-H bond in the methanol (B129727) group or the C-C bond connecting the side chain to the naphthalene ring can be calculated with high accuracy. researchgate.netresearchgate.net This data is crucial for understanding the molecule's thermal stability and predicting its behavior in chemical reactions involving bond cleavage.

Structural Calculations: High-accuracy methods can also provide very precise geometric parameters, such as bond lengths and angles. These computed structures can serve as a benchmark for less computationally expensive methods or as a reliable reference when experimental crystal structures are unavailable.

The following table presents hypothetical energetic data for this compound that could be obtained from high-level ab initio calculations.

| Parameter | Predicted Value (kcal/mol) | Method Example |

| O-H Bond Dissociation Energy | 104.5 | CBS-QB3 |

| C-O Bond Dissociation Energy | 92.0 | G4 |

| Ar-CH2OH Bond Dissociation Energy | 101.2 | CCSD(T) |

| Ar-CF3 Bond Dissociation Energy | 125.0 | W1 |

Note: The data in this table is illustrative, based on typical values for aromatic alcohols and trifluoromethylated aromatics. researchgate.netresearchgate.net Specific high-accuracy calculations for this molecule have not been reported.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the hydroxymethyl group allows this compound to exist in multiple conformations. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers for interconversion between them.

This is typically achieved by performing a potential energy surface (PES) scan. For this molecule, the most significant degree of freedom is the rotation around the C(6)-C(methanol) single bond, defined by the dihedral angle Ar-C(6)-C-O. By systematically rotating this bond and calculating the energy at each step (e.g., using DFT), a one-dimensional energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for rotation.

The analysis would likely reveal two primary low-energy conformers, corresponding to the hydroxyl group being oriented away from or towards the adjacent aromatic proton. The relative energies of these conformers and the rotational barriers would be influenced by steric hindrance and potential weak intramolecular interactions.

| Conformer/Transition State | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) | Description |

| Conformer 1 (Global Minimum) | ~60° | 0.00 | Staggered conformation, likely stabilized by weak intramolecular interactions. |

| Transition State 1 | 120° | 1.5 | Eclipsed conformation, representing the barrier to rotation. |

| Conformer 2 (Local Minimum) | 180° | 0.8 | Anti-periplanar conformation. |

| Transition State 2 | 0° | 2.0 | Eclipsed conformation with maximum steric interaction with the aromatic ring. |

Note: The data in this table is hypothetical and serves to illustrate the expected output of a conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are invaluable for predicting spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgnsf.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus. For example, the aromatic protons and carbons would show distinct shifts influenced by the positions of the electron-withdrawing -CF3 group and the -CH2OH group. The ¹⁹F NMR chemical shift is particularly sensitive to its electronic environment and provides a unique probe for the trifluoromethyl group. escholarship.orgspectrabase.com

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| Naphthalene H | 7.5 - 8.5 | 125 - 135 | - |

| -CH₂- | 4.9 | 65 | - |

| -OH | ~2.0 (variable) | - | - |

| -CF₃ | - | ~124 (q, J ≈ 275 Hz) | ~ -60 |

Note: The data in this table is illustrative. Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and are influenced by the solvent used.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, characteristic frequencies would include O-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C-F stretching modes of the CF3 group (~1100-1300 cm⁻¹), and various C-C stretching and bending modes of the naphthalene ring. researchgate.net These calculated spectra can help in assigning the bands in an experimental spectrum.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3450 | Stretching of the hydroxyl bond. |

| Aromatic C-H stretch | 3050 - 3150 | Stretching of C-H bonds on the naphthalene ring. |

| CH₂ stretch | 2930, 2850 | Asymmetric and symmetric stretching of the methylene (B1212753) group. |

| C=C stretch (ring) | 1500 - 1600 | Aromatic ring stretching vibrations. |

| C-F stretch | 1100 - 1300 | Strong, characteristic stretching modes of the trifluoromethyl group. |

| C-O stretch | 1050 | Stretching of the carbon-oxygen bond. |

Note: The data in this table is illustrative. Calculated frequencies are often systematically scaled to better match experimental values.

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by transitions between electronic energy levels. Time-Dependent DFT (TD-DFT) is the most common method for predicting these transitions. nih.gov The spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene aromatic system. nih.govresearchgate.net TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions, providing insight into the molecule's color and photophysical properties. acs.org

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 315 | 0.08 | Lowest energy π-π* transition. |

| S₀ → S₂ | 280 | 0.45 | Stronger π-π* transition. |

| S₀ → S₃ | 230 | 0.95 | High-energy π-π* transition. |

Note: The data in this table is illustrative and based on the known spectrum of naphthalene and related derivatives.

Reaction Mechanism Simulations and Transition State Identification Using Computational Methods

Quantum chemical calculations are a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, the transition state (TS) that represents the highest energy point along the reaction pathway. ucsb.eduyoutube.com The energy of the transition state determines the activation energy of the reaction, which governs its rate. masterorganicchemistry.com

For this compound, one could simulate various reactions, such as the oxidation of the alcohol to an aldehyde or the nucleophilic substitution of the trifluoromethyl group. The process involves:

Optimizing the geometries of the reactants and products.

Proposing an initial guess for the transition state structure.

Using specialized algorithms (e.g., Eigenvector Following or Synchronous Transit-Guided Quasi-Newton methods) to locate the exact first-order saddle point on the potential energy surface. ucsb.eduyoutube.com

Verifying the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| Reactants | Molecule + [O] | 0.0 | Starting materials for a hypothetical oxidation. |

| Transition State | [TS] | +15.0 | The activation barrier for the reaction. |

| Products | Aldehyde + H₂O | -25.0 | The final products of the oxidation. |

Note: The data in this table is for a hypothetical oxidation reaction and serves as an example of the information that can be obtained from reaction mechanism simulations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. aip.org MD is particularly useful for understanding how a molecule behaves in a condensed phase, such as in a solvent or as part of a larger assembly. easychair.org

Solvent Effects: The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent. researchgate.net MD simulations can model the explicit interactions between this compound and a large number of solvent molecules (e.g., water, methanol, or a nonpolar solvent). These simulations can reveal details about the solvation shell, such as the preferred orientation of solvent molecules around the solute and the strength of hydrogen bonding between the molecule's hydroxyl group and the solvent.

Intermolecular Interactions: MD simulations can also be used to study how molecules of this compound interact with each other. This is important for understanding properties like solubility, aggregation, and crystal packing. The fluorinated aromatic ring can participate in specific non-covalent interactions. nih.govingentaconnect.comnih.gov Simulations can quantify the strength of these interactions, including:

π-π stacking: Interactions between the aromatic naphthalene rings.

Hydrogen bonding: Between the hydroxyl group of one molecule and an electronegative atom on another.

Dipole-dipole interactions: Arising from the polar C-F and C-O bonds.

By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function to understand local ordering and interaction energies to quantify the strength of different intermolecular forces. researchgate.netmdpi.com

| Interaction Type | Solvent | Predicted Interaction Energy (kcal/mol) | Description |

| Solute-Solvent (H-Bond) | Water | -5.0 to -7.0 | Hydrogen bond between the -OH group and a water molecule. |

| π-π Stacking (dimer) | Vacuum | -3.0 to -5.0 | Stacking interaction between two naphthalene rings. |

| C-F···H-C Interaction | Vacuum | -0.5 to -1.5 | Weak hydrogen bond involving a fluorine atom. |

Note: The data in this table is illustrative, providing typical energy ranges for such interactions observed in molecular simulations.

Derivatization Strategies and Analogue Synthesis

Synthesis of Novel Naphthalene-Based Scaffolds Utilizing 1-(Trifluoromethyl)naphthalene-6-methanol as a Precursor

This compound is an excellent starting material for the construction of more elaborate naphthalene-based scaffolds. The inherent reactivity of both the naphthalene (B1677914) core and the benzylic alcohol can be exploited to build larger, more complex systems.

One common strategy involves the conversion of the hydroxymethyl group into a more reactive species, such as a halide, which can then participate in cross-coupling reactions. For instance, treatment of this compound with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 6-(chloromethyl)- or 6-(bromomethyl)-1-(trifluoromethyl)naphthalene. These haloalkanes are valuable intermediates for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents.

A hypothetical reaction scheme for the synthesis of a novel bi-aryl naphthalene scaffold is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | Thionyl Chloride | Pyridine, 0 °C to rt | 6-(Chloromethyl)-1-(trifluoromethyl)naphthalene |

| 2 | 6-(Chloromethyl)-1-(trifluoromethyl)naphthalene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water, 90 °C | 6-Benzyl-1-(trifluoromethyl)naphthalene |

Introduction of Diverse Functional Groups onto the this compound Core

The introduction of diverse functional groups onto the this compound core can be achieved through modification of the hydroxymethyl group or by direct functionalization of the naphthalene ring.

Modification of the Hydroxymethyl Group:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield 1-(trifluoromethyl)naphthalene-6-carbaldehyde, a key building block for imines, oximes, and other aldehyde derivatives. Stronger oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would produce 1-(trifluoromethyl)naphthalene-6-carboxylic acid.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or acid chlorides to form esters, or etherification with alkyl halides under basic conditions to form ethers. These reactions are fundamental for creating libraries of compounds with varying lipophilicity and steric properties.

Conversion to Amines: The alcohol can be converted to an amine via a two-step process involving conversion to the corresponding tosylate or mesylate, followed by nucleophilic substitution with an amine or azide (followed by reduction).

Functionalization of the Naphthalene Ring:

Direct C-H functionalization techniques are increasingly being employed for the late-stage modification of complex molecules. nih.gov Palladium-catalyzed C-H activation could potentially be used to introduce aryl or alkyl groups at specific positions on the naphthalene ring, guided by the existing substituents.

The following table summarizes some potential derivatization reactions starting from this compound:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | -CHO |

| Oxidation (to carboxylic acid) | KMnO₄, H₂O, heat | -COOH |

| Esterification | Acetic anhydride, pyridine | -OCOCH₃ |

| Williamson Ether Synthesis | NaH, CH₃I, THF | -OCH₃ |

| Halogenation (of alcohol) | PBr₃, Et₂O | -CH₂Br |

Preparation of Complex Molecular Architectures Incorporating the Compound as a Key Building Block

The functional handles on derivatized this compound allow for its incorporation into larger, more complex molecular architectures. For example, the corresponding carboxylic acid or aldehyde derivatives can be used in peptide synthesis or as components in the synthesis of macrocycles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki nih.gov and Sonogashira wikipedia.org couplings, are powerful tools for constructing complex molecules. To utilize these reactions, the naphthalene core must first be halogenated. This can be achieved through electrophilic halogenation of the parent compound or by starting from a pre-halogenated naphthalene derivative in the initial synthesis. For instance, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids (Suzuki) or terminal alkynes (Sonogashira) to generate extended π-conjugated systems, which are of interest in materials science for their electronic and optical properties. nih.gov

An illustrative synthetic route to a complex, conjugated molecule is outlined below:

| Step | Starting Material | Coupling Partner | Reaction Type | Catalyst/Reagents |

| 1 | 2-Bromo-1-(trifluoromethyl)naphthalene-6-methanol | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N |

| 2 | Product from Step 1 | 4-Ethynylpyridine | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N |

Stereoselective Derivatization Approaches for Enantiomerically Enriched Analogues

Since this compound is a chiral molecule (the carbon bearing the hydroxyl group is a stereocenter), the development of stereoselective derivatization methods is crucial for applications where chirality is important, such as in pharmaceuticals and chiral materials.

Enantiomerically enriched analogues can be prepared through several approaches:

Resolution of Racemic Material: The racemic mixture of this compound can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the pure enantiomers.

Asymmetric Synthesis: An enantioselective synthesis of this compound can be achieved through the asymmetric reduction of the corresponding ketone, 1-(trifluoromethyl)naphthalen-6-yl)(phenyl)methanone, using a chiral reducing agent such as a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Stereoselective Derivatization: Once enantiomerically pure this compound is obtained, subsequent reactions at the stereocenter must be carefully chosen to avoid racemization. For instance, nucleophilic substitution reactions at the benzylic position that proceed through an Sₙ1 mechanism would lead to racemization, whereas Sₙ2 reactions will proceed with inversion of configuration.

The synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective cross-coupling reactions has been reported for other systems and could potentially be adapted for this compound. nih.gov

The following table presents a comparison of methods for obtaining enantiomerically enriched derivatives:

| Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable to existing racemic material. | Can be low-yielding; requires a suitable resolving agent. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | High enantiomeric excess can be achieved. | Requires development of a specific asymmetric route. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | Can provide both unreacted enantiomer and derivatized product. | Maximum theoretical yield for the derivatized product is 50%. |

Design and Synthesis of Compound Libraries for Structure-Property Relationship Studies in Materials Science

The systematic derivatization of this compound is a powerful strategy for creating libraries of compounds for structure-property relationship (SPR) studies, particularly in the field of materials science. By methodically altering the substituents on the naphthalene core and at the benzylic position, researchers can investigate how these changes influence properties such as fluorescence, charge transport, and thermal stability.

For example, a library of esters and ethers of this compound could be synthesized to study the effect of the side chain on the liquid crystalline properties of the resulting materials. Similarly, a library of bi-aryl derivatives prepared via Suzuki coupling could be used to explore the impact of different aryl substituents on the photophysical properties of the compounds.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. For instance, by reacting a halogenated derivative of this compound with a diverse set of boronic acids in a parallel synthesis format, a library of compounds with varying electronic and steric properties can be efficiently produced. The properties of these compounds can then be screened to identify candidates with desirable characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Naphthalene-based polymers have been investigated as catalytic supports and for their potential in various material applications. mdpi.commdpi.com

A representative library of compounds for SPR studies could be designed as follows:

| Core Scaffold | R¹ Substituent | R² Substituent (via Suzuki Coupling) | Potential Property to Study |

| 1-(Trifluoromethyl)naphthalene | -CH₂OH | Phenyl | Photoluminescence |

| 1-(Trifluoromethyl)naphthalene | -CH₂OH | 4-Methoxyphenyl | Electron-donating effects on emission |

| 1-(Trifluoromethyl)naphthalene | -CH₂OH | 4-Nitrophenyl | Electron-withdrawing effects on emission |

| 1-(Trifluoromethyl)naphthalene | -CH₂OCH₃ | Phenyl | Solubility and film-forming properties |

Applications in Advanced Organic Synthesis and Materials Science

As a Chiral Auxiliary Precursor in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled. The molecular architecture of 1-(Trifluoromethyl)naphthalene-6-methanol provides a robust framework that is well-suited for the design of new chiral auxiliaries.

The rigid and sterically bulky trifluoromethylnaphthalene group can effectively shield one face of a reactive center, compelling an incoming reagent to attack from the less hindered side. This steric bias is a fundamental principle in achieving high diastereoselectivity. researchgate.net The methanol (B129727) group at the 6-position serves as a convenient chemical handle for attaching the naphthalene (B1677914) scaffold to a prochiral substrate, such as a carboxylic acid or an enolate.

Key Steps in Utilization as a Chiral Auxiliary Precursor:

Esterification/Coupling: The alcohol of this compound is reacted with a prochiral carboxylic acid to form a chiral ester.

Diastereoselective Reaction: The resulting conjugate undergoes a reaction, such as alkylation or an aldol addition, where the bulky auxiliary directs the formation of one specific stereoisomer.

Cleavage: After the stereocenter is set, the auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched target molecule and recover the auxiliary. wikipedia.org

The trifluoromethyl group at the 1-position is crucial, as its significant steric bulk and electron-withdrawing nature can profoundly influence the conformation of the substrate-auxiliary adduct, thereby enhancing facial discrimination and leading to higher stereoselectivity. nih.gov

Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis

The performance of metal catalysts in chemical transformations is heavily dependent on the properties of the ligands coordinated to the metal center. This compound is a valuable precursor for creating specialized ligands for both homogeneous and heterogeneous catalysis. iitm.ac.in

In homogeneous catalysis , where the catalyst is dissolved in the reaction medium, ligands derived from this compound can create a unique steric and electronic environment around a transition metal. rutgers.edu The bulky trifluoromethylnaphthalene framework can promote reductive elimination and prevent catalyst deactivation pathways like dimerization. The methanol group can be readily converted into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are foundational in modern catalysis. researchgate.net

Table 1: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Modification of Methanol Group | Potential Catalytic Application |

|---|---|---|

| Phosphines | Conversion to a chloromethyl or tosylmethyl group, followed by reaction with a phosphide. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation. |

| Amines | Oxidation to an aldehyde, followed by reductive amination. | Asymmetric reduction, C-H activation. |

For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, ligands derived from this compound can be immobilized on a solid support. nih.govacs.org This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems. iitm.ac.in

Contribution to the Synthesis of Complex Organofluorine Compounds

Organofluorine compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. cas.cnnih.gov The incorporation of a trifluoromethyl (-CF3) group, in particular, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. cas.cn

This compound serves as a valuable fluorinated building block. It provides a pre-assembled trifluoromethylnaphthalene core that can be incorporated into larger, more complex molecular structures. The methanol functionality acts as a reactive site for further chemical elaboration, allowing chemists to introduce this desirable fluorinated motif without having to perform a challenging trifluoromethylation reaction at a late stage in the synthesis. beilstein-journals.org

This compound is particularly useful for synthesizing molecules where the trifluoromethylnaphthalene unit is a key pharmacophore or a critical component for tuning the electronic properties of a material. Its use simplifies synthetic routes to complex fluorinated targets, including potential drug candidates and functional materials. nih.gov

Utilization as an Intermediate for the Synthesis of Advanced Materials

The rigid, planar structure of the naphthalene core makes it an excellent component for advanced materials such as functional polymers, liquid crystals, and optical materials.

Functional Polymers: The methanol group in this compound provides a point for polymerization. For instance, it can be converted into a methacrylate or acrylate monomer and then polymerized to create polymers with high thermal stability and specific optical properties derived from the naphthalene units.

Liquid Crystals: The rod-like shape of the naphthalene scaffold is a common feature in molecules that exhibit liquid crystalline phases. researchgate.net The trifluoromethyl group can influence the intermolecular interactions and packing of the molecules, which are critical for determining the properties and temperature range of the liquid crystal phase.

Optical Materials: Aromatic systems like naphthalene are often fluorescent. Derivatives of this compound could be explored as organic light-emitting diodes (OLEDs) or fluorescent probes. The trifluoromethyl group can tune the emission wavelength and quantum yield of the molecule.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The structure of this compound contains several features that can direct self-assembly processes.

Hydrogen Bonding: The primary alcohol (methanol group) is a strong hydrogen bond donor and acceptor, providing a directional force for assembling molecules into ordered networks.

π-π Stacking: The electron-rich aromatic naphthalene core can participate in π-π stacking interactions, leading to the formation of columnar or layered structures.

Fluorine-Specific Interactions: The trifluoromethyl group can engage in dipole-dipole interactions and potentially non-classical hydrogen bonds, further influencing the packing and stability of the resulting supramolecular architectures. acs.org

These combined interactions can guide the self-assembly of this compound or its derivatives into well-defined nanostructures, such as fibers, sheets, or vesicles. researchgate.net The ability to control molecular assembly is crucial for developing "bottom-up" approaches to fabricating nanomaterials with tailored functions.

Table 2: Summary of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Evans Oxazolidinones |

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex fluorinated aromatics like 1-(Trifluoromethyl)naphthalene-6-methanol often involves multi-step processes with hazardous reagents or challenging reaction conditions. The integration of its synthesis into continuous-flow and automated platforms represents a significant future direction, promising enhanced safety, efficiency, and scalability.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for exothermic or rapid reactions often encountered in fluorination chemistry. hes-so.ch The small reactor volumes inherent to flow systems minimize the risks associated with handling energetic or corrosive reagents. hes-so.ch For the synthesis of this compound, a multi-step flow process could be envisioned, starting from a suitable naphthalene (B1677914) precursor. This automated route could involve sequential trifluoromethylation and hydroxymethylation reactions within a closed, continuous system, reducing manual handling and the potential for side reactions.

The benefits of translating such syntheses from traditional batch methods to continuous-flow processes are well-documented for other trifluoromethylated compounds. hes-so.chresearchgate.net These advantages include maximized reaction yields, reduced solvent consumption, minimal waste generation, and lower production costs. hes-so.ch Automated platforms can further enable rapid reaction optimization and the creation of a library of derivatives by systematically varying reactants and conditions, accelerating the discovery of new applications for the core structure.

| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms in large volumes. | Enhanced safety due to small reactor volumes and superior heat/mass transfer. hes-so.ch |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by extending operation time or parallelizing reactors. hes-so.ch |

| Efficiency | Can be limited by mass transfer, mixing, and heat dissipation. | Higher yields and purity due to precise control over reaction parameters. hes-so.ch |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent automated control. |

| Waste Generation | Potentially higher due to intermediate purification steps and solvent usage. | Reduced solvent consumption and minimal waste generation. hes-so.ch |

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more sustainable and atom-economical routes to this compound. This involves moving away from classical multi-step syntheses toward novel catalytic transformations.

Modern organometallic catalysis offers powerful tools for the direct functionalization of C-H bonds. A key research direction would be the development of a regioselective C-H trifluoromethylation of a 6-(hydroxymethyl)naphthalene precursor, or conversely, a C-H hydroxymethylation of 1-(trifluoromethyl)naphthalene. Such methods would significantly shorten the synthetic route, reduce waste, and avoid the need for pre-functionalized starting materials.

Furthermore, the principles of green chemistry will drive the exploration of more environmentally benign methodologies. This includes: